molecular formula C19H18ClN3O B1147649 Desmethyl-ER176 CAS No. 1373887-55-8

Desmethyl-ER176

Cat. No. B1147649
M. Wt: 339.82
InChI Key:
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Description

Desmethyl-ER176 is a precursor for the synthesis of the PET tracer [11C]ER176 . [11C]ER176 is a next-generation PET radioligand used for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation . It has adequate sensitivity to robustly image all three affinity genotypes in the human brain .


Synthesis Analysis

The synthesis of [11C]ER176 involves the rapid conversion of cyclotron-produced [11C]carbon dioxide into [11C]iodomethane . This is then used to treat N-desmethyl-ER176 in the presence of a base (tBuOK) at room temperature for 5 minutes . The radiosynthesis process is reliable and takes approximately 50 minutes .


Molecular Structure Analysis

The molecular structure of Desmethyl-ER176 is C19H18ClN3O . It has an exact mass of 339.11 and a molecular weight of 339.823 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of [11C]ER176 is the treatment of N-desmethyl-ER176 with [11C]iodomethane in the presence of a base (tBuOK) at room temperature . This reaction is part of the process of producing the radiotracer for PET imaging .


Physical And Chemical Properties Analysis

Desmethyl-ER176 is a small drug-like molecule . It is used in the synthesis of [11C]ER176, a radiotracer labeled with carbon-11, which is short-lived and an almost pure positron emitter .

Scientific Research Applications

Radiotracer Development and PET Imaging

Desmethyl-ER176 plays a crucial role in the development of radiotracers, particularly for positron emission tomography (PET) imaging. For instance, [11C]ER176, derived from N-desmethyl-ER176, has been used in PET imaging to study the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation. This application is significant in biomedical research, especially for imaging brain inflammation and other related pathologies (Hong et al., 2021). Moreover, studies have evaluated various analogs of ER176, including derivatives of N-desmethyl-ER176, to improve the imaging of TSPO in the human brain (Lee et al., 2022).

Neuroinflammation Research

Desmethyl-ER176's derivatives have been compared with other PET ligands for their effectiveness in quantifying TSPO in the human brain. Such comparisons are vital in advancing our understanding of neuroinflammation and its implications in various neurological disorders. For instance, a study comparing 11C-PBR28 and 11C-ER176 highlighted the superior stability and binding potential of 11C-ER176, which can be beneficial for clinical studies involving neuroinflammation (Zanotti-Fregonara et al., 2019).

Radiochemical Synthesis

Research into the radiochemical synthesis of [11C]ER176 has been conducted to improve the efficiency and reliability of this process. This research is crucial for the production of high-quality radiotracers for PET imaging. One such study investigated alternative strategies for the synthesis, purification, and formulation of [11C]ER176, aiming to enhance its application in imaging neuroinflammation (Mixdorf et al., 2021).

Future Directions

The future directions for Desmethyl-ER176 are likely to be tied to the development of PET radiotracers. As a precursor to [11C]ER176, improvements in the synthesis, safety, and efficacy of [11C]ER176 could impact the use of Desmethyl-ER176 . Additionally, the use of Desmethyl-ER176 in the development of new radiotracers for imaging other biochemical processes and molecular targets could be a potential future direction .

properties

CAS RN

1373887-55-8

Product Name

Desmethyl-ER176

Molecular Formula

C19H18ClN3O

Molecular Weight

339.82

Purity

>98%

synonyms

4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide

Origin of Product

United States

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